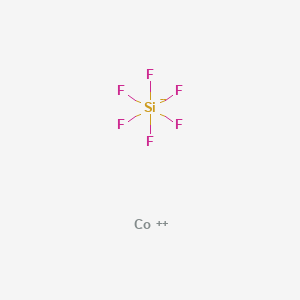

Cobalt silicofluoride

Übersicht

Beschreibung

Cobalt silicofluoride is a useful research compound. Its molecular formula is CoF6Si and its molecular weight is 201.009 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Memory Characteristics in Electronic Devices : Cobalt-silicide (CoSi2) nanocrystals have been investigated for use in charge storage for metal oxide semiconductor (MOS) devices, exhibiting large memory windows and efficient programming/erasing speeds (Joohyung Kim et al., 2008).

Application in VLSI Technology : Cobalt silicide has been studied for potential use in self-aligned technology for very-large-scale integration (VLSI) applications, offering smooth, highly conductive films suitable for microelectronics (L. Van den hove et al., 1987).

Catalytic Applications : Cobalt fluorides, closely related to cobalt silicofluoride, have been noted for their reactivity in organofluorine chemistry, enabling diverse innovative catalytic fluorination and C-F functionalization (Xiang-Gui Zhang et al., 2020).

Biological and Medical Applications : Cobalt coordination complexes, which could potentially include this compound, exhibit redox and magnetic properties suitable for a range of applications in biology and medicine, including imaging and therapy (A. Renfrew et al., 2017).

Electron-Phonon Coupling in Cryogenic Devices : Studies on electron-phonon heat transport in cobalt silicide at cryogenic temperatures provide insights into thermal properties critical for advanced silicon-based cryogenic devices like radiation detectors (V. Tuboltsev et al., 2008).

Organo-Cobalt Chemistry : Organo-cobalt chemistry, which could be relevant to this compound, finds applications in the synthesis of organic compounds and cobalt-containing metallocenes, useful in organic synthesis and coordination chemistry (Caroline J. Scheuermann et al., 2008).

Optimizing Cobalt Silicide Formation : Research on optimizing cobalt silicide formation through etch process improvements highlights its significance in reducing contact resistance in sub-micron technology (D. Tucker et al., 2003).

Tuning Properties for Diverse Applications : The modification of cobalt ferrite's properties through chemical modifications and doping can lead to changes in structural, magnetic, electrical, and catalytic properties, relevant to various applications including catalysis, biomedicine, and sensors (Sheenu Jauhar et al., 2016).

Wirkmechanismus

Target of Action

Cobalt silicofluoride, like other cobalt complexes, has been studied for its potential anticancer properties . The primary targets of cobalt complexes are often cancer cells, where they interact with various cellular components to inhibit proliferation .

Mode of Action

Cobalt complexes have been shown to interact with cellular targets, leading to changes in cell function . These interactions can lead to the inhibition of cell proliferation, making cobalt complexes potential candidates for anticancer therapy .

Biochemical Pathways

For example, cobalt has been found to play a role in the biosynthesis of cobalamin, a complex biochemical pathway known for its complexity . Cobalt is also involved in the preparation of hypoxia selective prodrugs and imaging agents .

Pharmacokinetics

In silico methods can be used to predict the adme properties of a compound, which can impact its bioavailability .

Result of Action

Cobalt complexes have been shown to have antiproliferative effects, inhibiting the growth of cancer cells .

Action Environment

The action of this compound, like other cobalt complexes, can be influenced by environmental factors. For example, the oxygen evolution reaction activity of cobalt-based catalysts can be determined by their surface oxidation/spin state . Additionally, the reactivity of cobalt fluorides allows chemists to develop diverse innovative catalytic fluorination and C–F functionalization .

Eigenschaften

IUPAC Name |

cobalt(2+);hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQWWKUOLIOJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545422 | |

| Record name | Cobalt(2+) hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.009 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12021-67-9, 12021-68-0 | |

| Record name | Silicate(2-), hexafluoro-, cobalt(2+) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12021-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt hexafluorosilicate(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What role does cobalt silicofluoride play in concrete formulations, and what are its potential benefits?

A1: this compound acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds, such as sodium silicate or potassium silicate, to achieve this effect. [, ] While the exact mechanism is not elaborated upon in these papers, the combination of silicofluorides and silicates likely contributes to the formation of denser, less permeable concrete, enhancing its resistance to water penetration. This enhanced water-tightness can lead to more durable and longer-lasting concrete structures.

Q2: Are there other chemical compounds similar to this compound used for the same purpose?

A2: Yes, the research papers mention several other silicofluoride compounds that can be used as alternatives to this compound in concrete formulations. These include zinc silicofluoride, copper silicofluoride, magnesium silicofluoride, nickel silicofluoride, lithium silicofluoride, and iron silicofluoride. [, ] These compounds, along with this compound, are often used interchangeably depending on factors such as cost, availability, and specific performance requirements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)

![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)